1-(5-Amino-2-fluorophenyl)-3-methylurea
Overview
Description
1-(5-Amino-2-fluorophenyl)-3-methylurea is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorine atom, and a methylurea moiety attached to a phenyl ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-fluorophenyl)-3-methylurea typically involves the reaction of 5-amino-2-fluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-Amino-2-fluoroaniline+Methyl isocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-fluorophenyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, alkyl halides, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-(5-Amino-2-fluorophenyl)-3-methylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-fluorophenyl)-3-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Amino-2-fluorophenyl)ethanone
- 1-(5-Amino-2-fluorophenyl)methanol
- N-(5-Amino-2-fluorophenyl)-3,5-bis(trifluoromethyl)benzamide
Uniqueness
1-(5-Amino-2-fluorophenyl)-3-methylurea is unique due to the presence of the methylurea moiety, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents on the phenyl ring.
Properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)-3-methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c1-11-8(13)12-7-4-5(10)2-3-6(7)9/h2-4H,10H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAJRESAGDFPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=C(C=CC(=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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